molecular formula C19H18O3 B5032452 7-butoxy-3-phenylchromen-4-one

7-butoxy-3-phenylchromen-4-one

Cat. No.: B5032452
M. Wt: 294.3 g/mol
InChI Key: UGTLQORHXBTVEQ-UHFFFAOYSA-N
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Description

7-Butoxy-3-phenylchromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one family. Flavonoids are polyphenolic compounds widely found in fruits, vegetables, and grains, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The unique structure of this compound, characterized by a butoxy group at the 7th position and a phenyl group at the 3rd position, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-3-phenylchromen-4-one typically involves the condensation of appropriate phenolic and aldehyde precursors, followed by cyclization and functional group modifications. One common method includes the use of a base-catalyzed reaction between 3-phenylchromen-4-one and butyl bromide to introduce the butoxy group at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Butoxy-3-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and butoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted chromen-4-one derivatives, which may exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-butoxy-3-phenylchromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    7-Hydroxy-3-phenylchromen-4-one: Differing by a hydroxy group instead of a butoxy group, this compound exhibits similar but distinct biological activities.

    7-Methoxy-3-phenylchromen-4-one: The presence of a methoxy group alters its chemical reactivity and biological properties.

    7-Ethoxy-3-phenylchromen-4-one: Similar in structure but with an ethoxy group, this compound has unique pharmacokinetic and pharmacodynamic profiles.

Uniqueness: 7-Butoxy-3-phenylchromen-4-one stands out due to its specific substitution pattern, which enhances its lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy in various applications.

Properties

IUPAC Name

7-butoxy-3-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-2-3-11-21-15-9-10-16-18(12-15)22-13-17(19(16)20)14-7-5-4-6-8-14/h4-10,12-13H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTLQORHXBTVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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